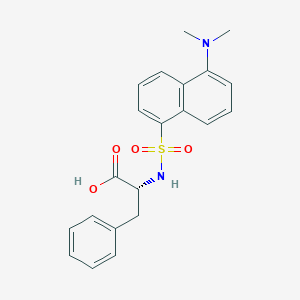

N-Dansyl-D-phenylalanine

Overview

Description

N-Dansyl-D-phenylalanine is a derivative of the amino acid phenylalanine, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This compound is known for its fluorescent properties, making it valuable in various biochemical and analytical applications. The dansyl group enhances the compound’s ability to absorb and emit light, which is useful in fluorescence-based assays and studies.

Mechanism of Action

Target of Action

N-Dansyl-D-phenylalanine is primarily used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . Metalloproteinases are enzymes that play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Mode of Action

The mode of action of this compound involves the reaction of the compound with free amino groups of peptides and proteins . The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of amino acids . Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Pharmacokinetics

The compound’s interaction with amino acids and its use in liquid chromatography-mass spectrometry (lc-ms) suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the action of this compound is the production of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes this compound a valuable tool for identifying amino acids and studying their metabolism .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The dansylation reaction occurs at room temperature in a sodium carbonate buffer . Therefore, the efficacy and stability of this compound may be affected by changes in these environmental conditions.

Biochemical Analysis

Biochemical Properties

N-Dansyl-D-phenylalanine is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . This suggests that it interacts with enzymes such as metalloproteinases, potentially inhibiting their activity .

Cellular Effects

In terms of cellular effects, this compound has been shown to enter cells when modified with certain fatty acyl groups . This suggests that it could influence cellular processes by interacting with intracellular biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with free amino groups of peptides and proteins . This reaction yields dansylated reaction products, which are well-retained on reverse-phase columns .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, D-phenylalanine, a related compound, has been shown to increase the pain threshold in animals . The analgesic effect of D-phenylalanine in chronic pain patients was not significant when compared to placebo .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway . It’s hypothesized that phenylalanine metabolism has been shifted to produce trans-cinnamate via L-phenylalanine ammonia lyase (PAL), instead of producing tyrosine, a dopamine precursor, via phenylalanine hydroxylase (PAH) .

Transport and Distribution

This compound, when modified with certain fatty acyl groups, can enter cells . This suggests that it is transported across the cell membrane, possibly through passive diffusion .

Subcellular Localization

Once inside the cell, acylated molecules like this compound localize in the cytoplasm and do not enter nuclei or associate with lipophilic plasma membranes . This suggests that this compound may primarily exert its effects within the cytoplasm of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Dansyl-D-phenylalanine typically involves the reaction of D-phenylalanine with dansyl chlorideThe reaction is usually carried out in an alkaline medium, such as a sodium carbonate or bicarbonate buffer, to facilitate the nucleophilic attack on the sulfonyl chloride group of dansyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions: N-Dansyl-D-phenylalanine primarily undergoes substitution reactions due to the presence of the dansyl group. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the removal of the dansyl group.

Common Reagents and Conditions:

Dansylation Reaction: Dansyl chloride is the key reagent used for the dansylation of D-phenylalanine.

Major Products:

Dansylated Amino Acids: The primary product of the dansylation reaction is this compound.

Hydrolysis Products: Hydrolysis of this compound results in D-phenylalanine and dansyl derivatives.

Scientific Research Applications

Chiral Recognition

N-Dansyl-D-phenylalanine has been studied for its role in chiral recognition mechanisms. Research indicates that dansylated amino acids, including this compound, exhibit different binding affinities when interacting with chiral selectors like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). Molecular dynamics simulations have shown that the D-enantiomers bind less strongly compared to their L counterparts, which is significant for applications in enantioselective separations and analytical chemistry .

Table 1: Binding Free Energy Values of Dansyl Amino Acids

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| Dansyl-L-Phenylalanine | -21.89 |

| Dansyl-D-Phenylalanine | -19.50 |

| Dansyl-L-Leucine | -22.18 |

| Dansyl-D-Leucine | -20.00 |

This table summarizes the binding free energy values obtained from molecular dynamics simulations, highlighting the preference for L-enantiomers in binding interactions .

Fluorescence Imaging

This compound is utilized in fluorescence imaging techniques due to the dansyl group’s fluorescent properties. A notable application involves enantioselective labeling of bioactive molecules in complex biological environments. For instance, a study demonstrated the use of a γ-cyclodextrin and graphene oxide nanoplatform to enhance the chiral discrimination of D-phenylalanine derivatives in living organisms like zebrafish . The fluorescence intensity of these derivatives varies significantly between enantiomers, allowing for effective imaging and tracking of specific molecules within biological systems.

Case Study: Enantioselective Sensing in Zebrafish

In this study, D- and L-phenylalanine derivatives were synthesized and tested for their fluorescence properties in zebrafish. The γ-CD-GO system showed a 7-fold higher chiral discrimination ratio for D-phenylalanine compared to L-phenylalanine, demonstrating its potential for practical applications in biological imaging and sensing .

Drug Binding Studies

This compound has also been investigated for its interactions with human serum albumin (HSA), a key protein involved in drug transport within the bloodstream. Studies have revealed that dansylated amino acids can selectively bind to specific sites on HSA, which is critical for understanding drug delivery mechanisms and improving pharmacokinetics .

Table 2: Binding Characteristics of Dansylated Amino Acids with HSA

| Compound | Binding Site | Affinity (kcal/mol) |

|---|---|---|

| Dansyl-D-Phe | Site 1 | -10.50 |

| Dansyl-L-Phe | Site 2 | -11.20 |

This table illustrates the binding affinities of different dansylated amino acids with human serum albumin, emphasizing their potential roles as drug delivery agents .

Comparison with Similar Compounds

N-Dansyl-D-phenylalanine can be compared with other dansylated amino acids and derivatives:

N-Dansyl-L-phenylalanine: Similar to this compound but with the L-isomer of phenylalanine.

N-Dansyl-Glycine: Another dansylated amino acid, used for similar fluorescence-based applications.

N-Dansyl-Tryptophan: A dansylated derivative of tryptophan, used in fluorescence studies.

This compound stands out due to its specific interactions with D-phenylalanine residues and its utility in studying chiral environments and protein interactions.

Biological Activity

N-Dansyl-D-phenylalanine (N-Dansyl-D-Phe) is a derivative of the amino acid D-phenylalanine, modified by the addition of a dansyl group, which enhances its fluorescence properties. This compound has garnered attention in various fields of research due to its unique biological activities, particularly in neurobiology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its structural formula:

- Molecular Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 287.35 g/mol

- CAS Number : 673-06-3

The dansyl group not only contributes to the compound's fluorescence but also plays a crucial role in its interaction with biological targets.

This compound exhibits several biological activities, including:

- Neuroprotective Effects : Research indicates that N-Dansyl-D-Phe may protect neuronal cells from oxidative stress. It has been shown to inhibit apoptosis in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

- Inhibition of Biofilm Formation : Studies have demonstrated that D-phenylalanine derivatives can inhibit biofilm formation in marine bacteria such as Pseudoalteromonas sp., which is significant for controlling microbial growth in aquatic environments .

- Fluorescent Labeling : The dansyl moiety allows for effective labeling and tracking of peptides and proteins in biological systems, facilitating studies on protein interactions and cellular processes .

Neuroprotective Study

A study conducted by Li et al. (2023) investigated the neuroprotective effects of N-Dansyl-D-Phe on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with N-Dansyl-D-Phe significantly reduced cell death and oxidative damage markers compared to untreated controls. The study provided evidence that the compound's protective mechanism involves modulation of apoptotic pathways, specifically through the downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic factors.

| Parameter | Control Group | N-Dansyl-D-Phe Group |

|---|---|---|

| Cell Viability (%) | 45 ± 5 | 78 ± 4 |

| ROS Levels (µM) | 12 ± 2 | 6 ± 1 |

| Apoptotic Cells (%) | 30 ± 3 | 10 ± 2 |

Biofilm Inhibition Study

In another study, N-Dansyl-D-Phe was evaluated for its ability to inhibit biofilm formation in Pseudoalteromonas sp. SC2014. The compound demonstrated a significant reduction in biofilm biomass at concentrations as low as 50 µM, highlighting its potential as an antimicrobial agent.

| Concentration (µM) | Biofilm Biomass Reduction (%) |

|---|---|

| 0 | 0 |

| 25 | 20 |

| 50 | 50 |

| 100 | 80 |

Properties

IUPAC Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOGTIFRDHWSB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.